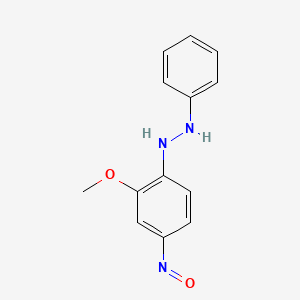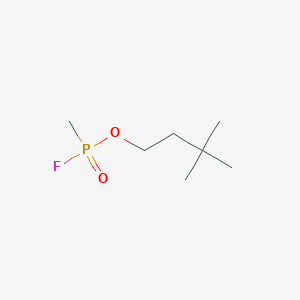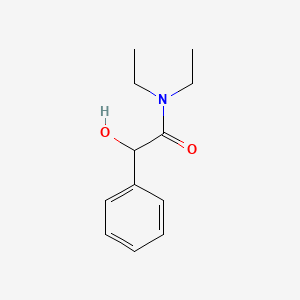
Thallium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(3+) is a monoatomic trication and a monoatomic thallium.
Wissenschaftliche Forschungsanwendungen
Environmental Concerns and Toxicity
Thallium(3+), known for its high toxicity, has been the subject of various environmental and health studies. It's more toxic to humans than other heavy metals like mercury and cadmium. Thallium's chemical behavior resembles both heavy metals and alkali metals, contributing to its environmental persistence. It is found in natural waters mainly as the monovalent thallous cation and can be easily transferred from soils to crops, accumulating in food crops. Due to its fascinating chemistry and high toxicity, thallium and its compounds are of significant scientific and environmental concern (Peter & Viraraghavan, 2005).
Detection and Sensing Applications
Advancements in the detection of Thallium(3+) have been made using innovative methods. A DNAzyme-based biosensor for Thallium(3+) was developed, representing a novel approach in this area. This sensor was engineered into a catalytic beacon with a detection limit of 1.5 nM, below the maximum contamination limit defined by the U.S. Environmental Protection Agency (Huang, Vazin, & Liu, 2015). Additionally, G-quadruplex DNAs were tested for Tl+ detection, with one DNA showing the largest increase in fluorescence resonance energy transfer (FRET) efficiency upon Tl+ addition, leading to the development of both a FRET-based assay and a colorimetric sensor (Hoang, Huang, & Liu, 2016).
Industrial Applications and Toxicity Mitigation
In industrial contexts, thallium compounds find limited use due to their toxic nature. However, they have been utilized in medical imaging, gamma radiation detection, and as additives for glass and superconductors. The toxicity of these compounds depends on their solubility, and thallium is more toxic than other heavy metals like cadmium and mercury (Blumenthal, Sellers, & Koval, 2013). Efforts to mitigate thallium's environmental impact include the use of a synthetic mineral amendment in contaminated soils, which has shown effectiveness in reducing the content of active thallium and transforming it into a less mobile form (Liu et al., 2020).
Eigenschaften
CAS-Nummer |
14627-67-9 |
|---|---|
Produktname |
Thallium(3+) |
Molekularformel |
Tl+3 |
Molekulargewicht |
204.383 g/mol |
IUPAC-Name |
thallium(3+) |
InChI |
InChI=1S/Tl/q+3 |
InChI-Schlüssel |
XWVKTOHUMPLABF-UHFFFAOYSA-N |
SMILES |
[Tl+3] |
Kanonische SMILES |
[Tl+3] |
Andere CAS-Nummern |
14627-67-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



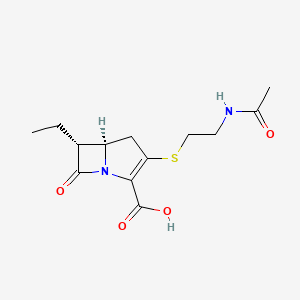
![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)
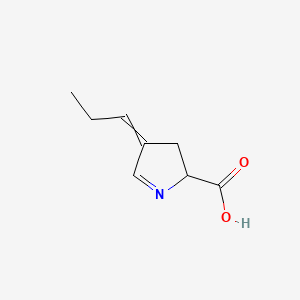
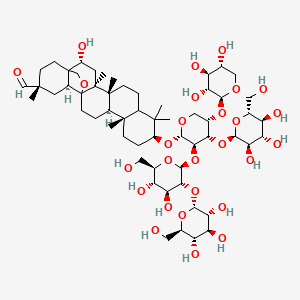
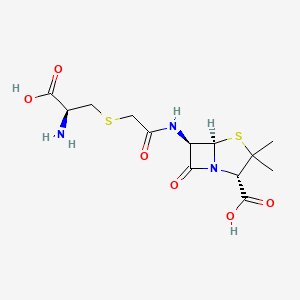
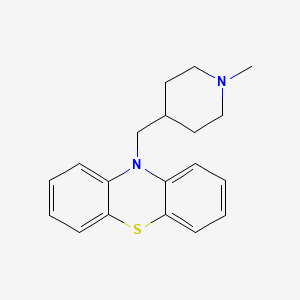
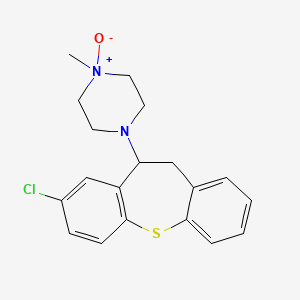
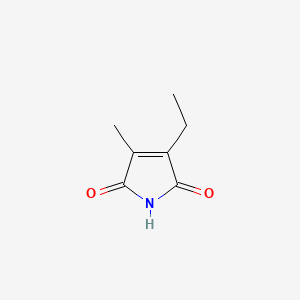
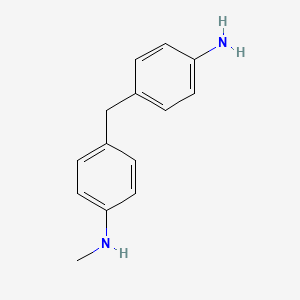
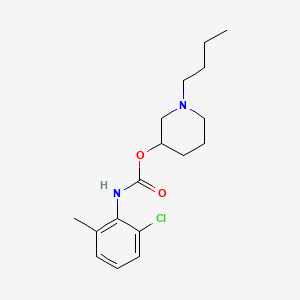
![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)
